molecular formula C10H18N4O B13528884 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide

Cat. No.: B13528884
M. Wt: 210.28 g/mol
InChI Key: YPTUALRAZSZZGE-UHFFFAOYSA-N
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Description

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide is a chemical compound with a complex structure that includes a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with ethyl chloroacetate under basic conditions to form an intermediate. This intermediate is then reacted with N-methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanol hydrochloride

Uniqueness

Compared to similar compounds, 2-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethyl-N-methylacetamide has unique structural features that may confer distinct biological activities and chemical reactivity. Its ethyl and methyl substitutions can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethyl-N-methylacetamide

InChI

InChI=1S/C10H18N4O/c1-5-13(4)9(15)6-14-8(3)10(11)7(2)12-14/h5-6,11H2,1-4H3

InChI Key

YPTUALRAZSZZGE-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)CN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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